N-benzyl-6-ethoxynaphthalene-2-sulfonamide
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Overview
Description
N-benzyl-6-ethoxynaphthalene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of the sulfonamide functional group, which consists of a sulfonyl group attached to an amine. This compound is notable for its unique structure, which includes a naphthalene ring system substituted with benzyl and ethoxy groups, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds containing the sulfonamide functional group, like N-benzyl-6-ethoxynaphthalene-2-sulfonamide, often exhibit a range of pharmacological activities . They can act as inhibitors of carbonic anhydrase and dihydropteroate synthetase , which play roles in various physiological processes.
Mode of Action
Sulfonamides typically act as competitive inhibitors of enzymes. They mimic the structure of natural substrates, binding to the active sites of enzymes and preventing the substrates from binding .
Biochemical Pathways
The inhibition of enzymes like carbonic anhydrase and dihydropteroate synthetase can affect multiple biochemical pathways. For instance, inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a vital component for bacterial growth .
Result of Action
The inhibition of key enzymes can lead to a range of effects at the molecular and cellular levels, depending on the specific targets of the compound. For instance, inhibiting the synthesis of folic acid in bacteria can lead to their inability to proliferate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-ethoxynaphthalene-2-sulfonamide typically involves the following steps:
Formation of the Sulfonyl Chloride: The starting material, 6-ethoxynaphthalene-2-sulfonic acid, is converted to its corresponding sulfonyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions.
Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with benzylamine in the presence of a base such as triethylamine (Et₃N) to yield this compound. This reaction is typically carried out in an organic solvent like dichloromethane (CH₂Cl₂) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large quantities of 6-ethoxynaphthalene-2-sulfonic acid and benzylamine are prepared and purified.
Continuous Flow Reactors: The reactions are conducted in continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-ethoxynaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to yield sulfonic acid derivatives.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, anhydrous conditions.
Substitution: NaH, alkyl halides, aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-6-ethoxynaphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Comparison with Similar Compounds
N-benzyl-6-ethoxynaphthalene-2-sulfonamide can be compared with other sulfonamide compounds, such as:
Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide functional group but different substituents on the aromatic ring.
Sulfadiazine: Another sulfonamide antibiotic with a different substitution pattern, used in combination with pyrimethamine for the treatment of toxoplasmosis.
Sulfacetamide: A sulfonamide with a different aromatic ring system, used in ophthalmic and dermatological applications.
Uniqueness
This compound is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its benzyl and ethoxy groups contribute to its versatility in various chemical reactions and potential therapeutic applications.
Conclusion
This compound is a compound of significant interest in the fields of chemistry, biology, medicine, and industry Its unique structure and diverse reactivity make it a valuable tool for scientific research and potential therapeutic applications
Properties
IUPAC Name |
N-benzyl-6-ethoxynaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-2-23-18-10-8-17-13-19(11-9-16(17)12-18)24(21,22)20-14-15-6-4-3-5-7-15/h3-13,20H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDRHWDBGFBJIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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